Predictive Collision Cross Section (CCS) Profiling for 5,8-dioxaspiro[3.5]nonan-2-amine Hydrochloride: A Technical Guide for IM-MS Workflows
Predictive Collision Cross Section (CCS) Profiling for 5,8-dioxaspiro[3.5]nonan-2-amine Hydrochloride: A Technical Guide for IM-MS Workflows
Executive Summary
In modern drug discovery, the shift toward molecules with high fraction sp³ (Fsp³) character—such as spirocycles—has improved clinical success rates by enhancing target specificity and solubility. 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride is a highly valuable spirocyclic building block. However, its complex three-dimensional architecture presents analytical challenges during untargeted screening and metabolic profiling, where isobaric and isomeric interferences are common.
Ion Mobility-Mass Spectrometry (IM-MS) resolves this by measuring the Collision Cross Section (CCS) , a physicochemical parameter representing the rotationally averaged surface area of an ion in the gas phase. Because experimental CCS libraries are still growing, machine learning (ML) predictions have become a critical first step in analytical workflows. This whitepaper synthesizes the predicted CCS values for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride, explains the causality behind the predictive models, and provides a self-validating experimental protocol for empirical verification.
Structural Rationale and the Need for Orthogonal Separation
5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (Free base SMILES: C1COC2(CC(C2)N)CO1; Monoisotopic Mass: 143.09464 Da) features a spirocyclic core that forces the molecule out of a planar conformation. While this 3D geometry is advantageous for biological target binding, it complicates standard liquid chromatography-mass spectrometry (LC-MS) analysis. Traditional mass-to-charge (m/z) ratios cannot differentiate this compound from flat, isobaric aromatic amines.
CCS provides an orthogonal dimension of separation. By measuring how the ionized molecule drifts through an inert buffer gas (typically N₂ or He) under an electric field, IM-MS captures its exact spatial volume. A spirocycle will inherently possess a different CCS than a planar isomer of the exact same mass, allowing for unambiguous identification [1].
Machine Learning Frameworks for CCS Prediction
Obtaining high-confidence structural elucidation without synthetic standards requires robust in silico prediction. Tools such as CCSbase and AllCCS2 utilize machine learning to predict CCS values based on molecular descriptors and graph neural networks [2, 3].
The causality behind these models relies on translating the SMILES string into a multidimensional feature space. Graph convolutional networks extract topological features (like the spiro-junction), while Support Vector Regression (SVR) models correlate these features with experimental data from Drift Tube IM-MS (DTIMS) and Traveling Wave IM-MS (TWIMS) platforms.
Computational workflow for predicting Collision Cross Section (CCS) using machine learning.
Predicted CCS Data and Adduct Dynamics
The ionization environment heavily dictates the resulting CCS. When 5,8-dioxaspiro[3.5]nonan-2-amine is subjected to Electrospray Ionization (ESI), it forms various adducts depending on the LC mobile phase modifiers (e.g., formic acid, ammonium acetate) and trace salts.
The table below summarizes the predicted CCS values for 5,8-dioxaspiro[3.5]nonan-2-amine across multiple adduct states, calculated using the CCSbase framework [1, 2].
Table 1: Predicted CCS Values for 5,8-dioxaspiro[3.5]nonan-2-amine
| Adduct Species | m/z Ratio | Predicted CCS (Ų) | Mechanistic Causality for CCS Shift |
| [M+H-H₂O]⁺ | 126.09190 | 112.7 | In-source fragmentation (loss of water) reduces the spatial volume, yielding the smallest cross-section. |
| [M+H]⁺ | 144.10192 | 122.6 | Standard protonation on the primary amine. Represents the baseline spatial volume of the intact spirocycle. |
| [M]⁺ / [M]⁻ | 143.09409 | 126.8 | Radical cations/anions exhibit slight conformational relaxation compared to the tightly bound protonated state. |
| [M+Na]⁺ | 166.08386 | 126.8 | Sodium coordination (likely interacting with the spiro-oxygens) increases the effective radius. |
| [M-H]⁻ | 142.08736 | 128.6 | Deprotonation alters the electron cloud distribution, slightly expanding the gas-phase conformation. |
| [M+K]⁺ | 182.05780 | 131.7 | Potassium's larger ionic radius directly increases the collisional surface area compared to sodium. |
| [M+NH₄]⁺ | 161.12846 | 136.5 | Ammonium adducts create bulky hydrogen-bonding networks, significantly increasing the drag in the drift tube. |
| [M+HCOO]⁻ | 188.09284 | 140.8 | Formate adduction adds a relatively large polyatomic anion to the complex. |
| [M+CH₃COO]⁻ | 202.10849 | 176.4 | Acetate adduction creates the largest steric bulk, resulting in the highest predicted CCS value. |
Data Note: Values are derived from ML models trained on nitrogen drift gas (N₂) measurements.
Experimental Protocol: Empirical Validation of Predicted CCS
To ensure scientific integrity, in silico predictions must be empirically validated. The following protocol outlines a self-validating system for measuring the CCS of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride using a Drift Tube Ion Mobility-Mass Spectrometer (DTIM-MS).
Phase 1: Sample Preparation & Chromatography
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Reconstitution: Dissolve 1.0 mg of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride in 1 mL of 50:50 LC-MS grade Acetonitrile:Water to create a 1 mg/mL stock. Dilute to a 1 µg/mL working solution.
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Chromatographic Separation: Because the compound is a highly polar small amine, use Hydrophilic Interaction Liquid Chromatography (HILIC).
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Column: Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
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Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
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Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile.
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Causality: The acidic pH ensures the primary amine remains protonated, guaranteeing a strong [M+H]⁺ signal, while the ammonium formate provides the necessary ions to observe [M+HCOO]⁻ and [M+NH₄]⁺ adducts for comprehensive validation.
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Phase 2: IM-MS Calibration and Acquisition
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Instrument Calibration: Prior to sample injection, infuse a polyalanine standard mixture (or Agilent Tune Mix). Generate a calibration curve mapping drift time ( td ) to known CCS values ( Ω ). This step is non-negotiable; it corrects for day-to-day fluctuations in temperature and pressure inside the drift tube.
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Ionization Parameters: Set the ESI capillary voltage to 3.0 kV (Positive mode) and 2.5 kV (Negative mode). Maintain the drying gas at 250°C to prevent thermal degradation of the spirocycle while ensuring complete desolvation.
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Ion Mobility Separation: Utilize nitrogen (N₂) as the drift gas at a pressure of exactly 3.95 Torr. Apply a drift voltage gradient (e.g., 10–40 V/cm) to separate the ions based on their mobility ( K ).
Phase 3: Data Processing
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Extraction: Extract the Arrival Time Distribution (ATD) for the specific m/z of the target adducts (e.g., m/z 144.1019 for [M+H]⁺).
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Calculation: Convert the apex of the ATD (drift time) into an experimental CCS value using the Mason-Schamp equation, heavily relying on the polyalanine calibration curve to ensure trustworthiness. Compare the experimental value against the predicted 122.6 Ų. An error margin of < 2% is considered a successful validation [3].
Experimental workflow for validating predicted CCS values via LC-IM-MS.
Conclusion
The structural complexity of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride makes it an excellent candidate for IM-MS profiling. By leveraging predictive models like CCSbase and AllCCS2, researchers can establish a theoretical baseline for the compound's spatial footprint across various ionization states. Integrating these predicted values (ranging from 112.7 Ų for fragmented species to 176.4 Ų for bulky acetate adducts) into untargeted screening libraries significantly reduces false discovery rates and accelerates the identification of critical building blocks in complex matrices.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 165911482, 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride" PubChem, 2026. Available at:[Link]
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Ross, D. H., et al. "High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites." Journal of the American Society for Mass Spectrometry, vol. 33, no. 6, 2022, pp. 1061–1072. Available at:[Link]
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Zhang, H., et al. "AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Representations." Analytical Chemistry, vol. 95, no. 37, 2023, pp. 13913-13921. Available at:[Link]
